![molecular formula C11H16N4O2S B14595067 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-14-6](/img/structure/B14595067.png)
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with 2-(morpholin-4-yl)ethanol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Scientific Research Applications
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical research.
Mechanism of Action
The mechanism of action of 6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, in the context of its antimicrobial activity, it may inhibit bacterial enzymes essential for cell wall synthesis or DNA replication . In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide can be compared with other similar compounds, such as:
Pyrazinamide: A well-known anti-tubercular drug that shares a similar pyrazine core structure.
6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile: Another compound with a similar structure but different functional groups, which may result in different biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and share structural similarities with this compound.
Properties
CAS No. |
61280-14-6 |
|---|---|
Molecular Formula |
C11H16N4O2S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
6-(2-morpholin-4-ylethoxy)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H16N4O2S/c12-11(18)9-7-13-8-10(14-9)17-6-3-15-1-4-16-5-2-15/h7-8H,1-6H2,(H2,12,18) |
InChI Key |
XPHAZRIIAZWSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=NC(=CN=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




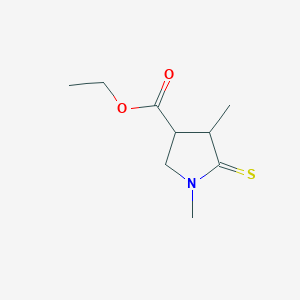

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
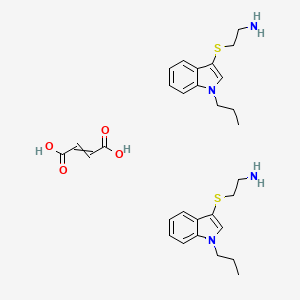
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
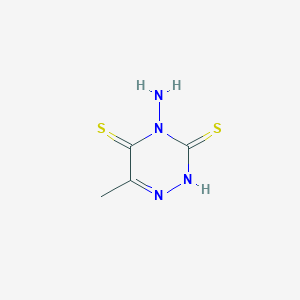
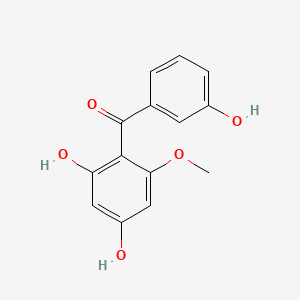
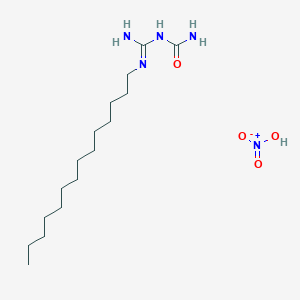
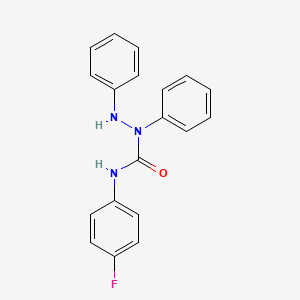
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
